GPR35 Antagonism Selectivity: Absence of Activity at an Orphan GPCR Target
In a quantitative high-throughput BRET-based GPR35 antagonism assay performed by the EU-OPENSCREEN consortium, 2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide was classified as inactive, with an IC50 exceeding 100 µM [1]. In the same assay format, the positive control antagonist CID2745687 produced full inhibition at 10 µM, and the agonist zaprinast was used at 300 µM to elicit the baseline signal [2]. This negative result is quantitatively meaningful: it demonstrates that the ortho-methylsulfanyl benzamide substitution pattern does not confer GPR35 antagonism, in contrast to other chemotypes within the EU-OPENSCREEN library that achieve IC50 values in the nanomolar to low micromolar range at this target.
| Evidence Dimension | GPR35 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control antagonist): IC50 < 10 µM in the same assay; Zaprinast (agonist control): 300 µM elicits maximal BRET signal |
| Quantified Difference | Target compound shows >10-fold lower potency than the control antagonist; does not reach 50% inhibition at the highest tested concentration |
| Conditions | BRET-based SPASM sensor assay in stable cell lines expressing human GPR35 linked to Gα13 C-terminal sensor; 300 µM zaprinast as agonist challenge; data normalized per-plate using positive (10 µM CID2745687) and negative (vehicle) controls |
Why This Matters
For researchers seeking GPCR-modulating compounds, this negative selectivity data prevents wasted investment in a scaffold that is inactive at GPR35, while guiding selection toward active chemotypes within the same library.
- [1] ECBD (European Chemical Biology Database). Compound EOS43594 Assay Results: GPR35 antagonism – inactive. https://sildrug.ibb.waw.pl/ecbd/EOS43594/ View Source
- [2] ECBD Assay EOS300038: GPR35 antagonism – assay setup and controls. EU-OPENSCREEN. https://ecbd.eu/assays/EOS300038 View Source
